Cas no 725238-44-8 (tert-butyl (2S)-3-amino-2-methylpropanoate)

tert-butyl (2S)-3-amino-2-methylpropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester, (2S)-
- SCHEMBL19008049
- (S)-tert-Butyl 3-amino-2-methylpropanoate
- EN300-26206786
- 725238-44-8
- tert-butyl (2S)-3-amino-2-methylpropanoate
-
- MDL: MFCD28396851
- インチ: 1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1
- InChIKey: ZCDAFFAFDGDAGL-LURJTMIESA-N
- SMILES: C(OC(C)(C)C)(=O)[C@@H](C)CN
計算された属性
- 精确分子量: 159.125928785g/mol
- 同位素质量: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 0.946±0.06 g/cm3(Predicted)
- Boiling Point: 207.1±23.0 °C(Predicted)
- 酸度系数(pKa): 8.69±0.10(Predicted)
tert-butyl (2S)-3-amino-2-methylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26206786-5g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 5g |
$3147.0 | 2023-09-14 | ||
Enamine | EN300-26206786-0.25g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 0.25g |
$999.0 | 2024-06-18 | |
Enamine | EN300-26206786-0.5g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 0.5g |
$1043.0 | 2024-06-18 | |
Enamine | EN300-26206786-5.0g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
Enamine | EN300-26206786-1.0g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
Enamine | EN300-26206786-2.5g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
Enamine | EN300-26206786-10.0g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 10.0g |
$4667.0 | 2024-06-18 | |
Enamine | EN300-26206786-10g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 10g |
$4667.0 | 2023-09-14 | ||
Enamine | EN300-26206786-0.1g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 0.1g |
$956.0 | 2024-06-18 | |
Enamine | EN300-26206786-0.05g |
tert-butyl (2S)-3-amino-2-methylpropanoate |
725238-44-8 | 95% | 0.05g |
$912.0 | 2024-06-18 |
tert-butyl (2S)-3-amino-2-methylpropanoate 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
tert-butyl (2S)-3-amino-2-methylpropanoateに関する追加情報
tert-butyl (2S)-3-amino-2-methylpropanoate (CAS No. 725238-44-8)
The compound tert-butyl (2S)-3-amino-2-methylpropanoate (CAS No. 725238-44-8) is a significant molecule in the field of organic chemistry, particularly in the synthesis of chiral intermediates and bioactive compounds. This compound, with its unique stereochemistry and functional groups, has garnered attention in recent years due to its potential applications in drug discovery and asymmetric synthesis.
tert-butyl (2S)-3-amino-2-methylpropanoate is a derivative of propanoic acid, featuring a tert-butyl ester group and an amino substituent at the 3-position. The (2S) configuration indicates that the chiral center at the second carbon is in the S configuration. This stereochemistry is crucial for its role in asymmetric catalysis and enantioselective reactions. The molecule's structure allows for versatile reactivity, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of tert-butyl (2S)-3-amino-2-methylpropanoate in the development of novel therapeutic agents. Its ability to participate in enantioselective reactions has been leveraged in the synthesis of complex natural products and drug candidates. For instance, researchers have utilized this compound as a chiral auxiliary in the construction of biologically active molecules with high enantiomeric excess.
The synthesis of tert-butyl (2S)-3-amino-2-methylpropanoate typically involves multi-step processes, including esterification and stereoselective amino group introduction. Advanced techniques such as enzymatic catalysis and transition metal-mediated reactions have been employed to achieve high yields and excellent stereocontrol. These methods underscore the compound's importance in modern organic chemistry.
In terms of applications, tert-butyl (2S)-3-amino-2-methylpropanoate has found utility in peptide synthesis, where its amino group can be readily functionalized to form peptide bonds. Additionally, its tert-butyl ester group provides stability during reaction conditions, making it an ideal precursor for various bioactive compounds.
Recent advancements in asymmetric catalysis have further enhanced the role of tert-butyl (2S)-3-amino-2-methylpropanoate in drug discovery. Its use as a chiral ligand or catalyst has enabled the synthesis of enantiomerically pure compounds, which are critical for pharmacological studies. Moreover, its compatibility with diverse reaction conditions makes it a versatile tool in medicinal chemistry.
In conclusion, tert-butyl (2S)-3-amino-2-methylpropanoate (CAS No. 725238-44-8) stands out as a pivotal molecule in contemporary organic chemistry. Its unique structure, stereochemical properties, and wide-ranging applications continue to drive innovation in drug development and asymmetric synthesis. As research progresses, this compound is expected to play an even more prominent role in the creation of novel therapeutic agents and complex molecular architectures.
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